molecular formula C13H18ClF6N2P B13389737 [2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

[2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

Cat. No.: B13389737
M. Wt: 382.71 g/mol
InChI Key: BSKBQOZFQWZQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a hexafluorophosphate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then reacted with methyl iodide to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is studied for its reactivity and stability.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It is studied for its ability to interact with biological targets, which could lead to the development of new drugs or treatments for various diseases.

Industry

In the industrial sector, (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4-Hydroxy-7-(trifluoromethyl)quinoline: A quinoline derivative with a trifluoromethyl group.

Uniqueness

(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is unique due to its combination of a chlorophenyl group, a dimethylamino group, and a hexafluorophosphate counterion. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H18ClF6N2P

Molecular Weight

382.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C13H18ClN2.F6P/c1-15(2)9-12(10-16(3)4)11-5-7-13(14)8-6-11;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1

InChI Key

BSKBQOZFQWZQDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)C1=CC=C(C=C1)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.